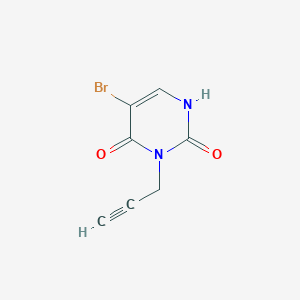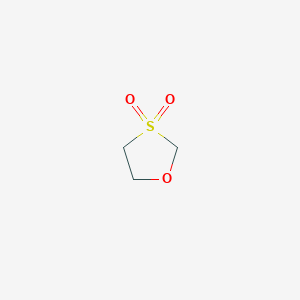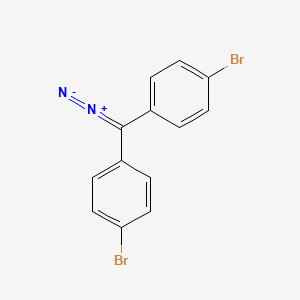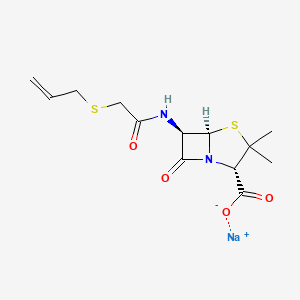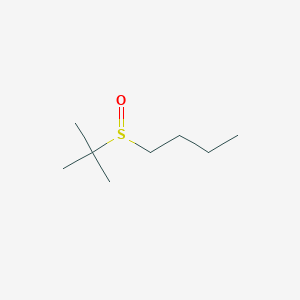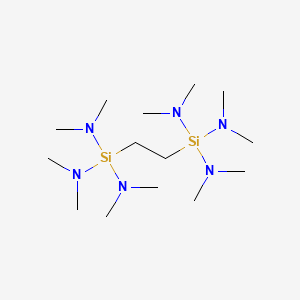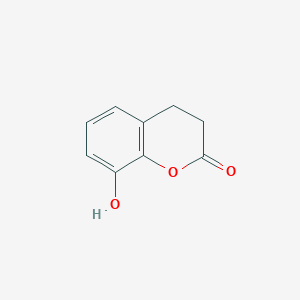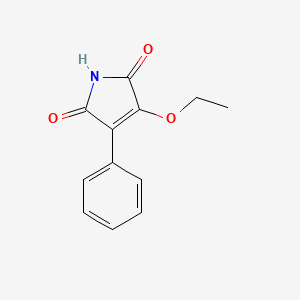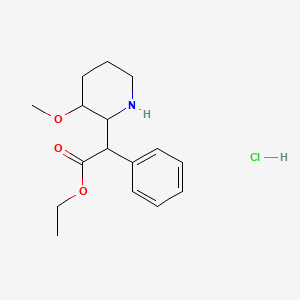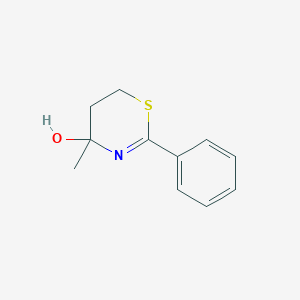
Palladium--ytterbium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–ytterbium (3/1) is a bimetallic compound consisting of palladium and ytterbium in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. The combination of palladium, a noble metal known for its catalytic properties, and ytterbium, a rare earth element, results in a compound with enhanced catalytic activity and stability.
准备方法
Synthetic Routes and Reaction Conditions: Palladium–ytterbium (3/1) can be synthesized using various methods. One common approach is the sodium borohydride reduction method. In this method, palladium and ytterbium salts are dissolved in a suitable solvent, and sodium borohydride is added to reduce the metal ions to their metallic state. The resulting palladium–ytterbium nanoparticles are then collected and purified .
Industrial Production Methods: On an industrial scale, palladium–ytterbium (3/1) can be produced using similar reduction methods, but with larger quantities of reagents and more controlled reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Palladium–ytterbium (3/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the palladium component, which is known for its ability to facilitate a wide range of organic transformations .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–ytterbium (3/1) include hydrogen gas for reduction reactions, oxygen or air for oxidation reactions, and various organic halides for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .
Major Products: The major products formed from reactions involving palladium–ytterbium (3/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products are often oxidized organic compounds, while in reduction reactions, the products are reduced organic compounds .
科学研究应用
Palladium–ytterbium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including cross-coupling reactions such as the Suzuki and Heck reactions . In biology and medicine, palladium–ytterbium (3/1) nanoparticles have shown potential as antibacterial and anticancer agents . In industry, the compound is used in fuel cells, hydrogen storage, and sensors for detecting gases such as hydrogen and glucose .
作用机制
The mechanism by which palladium–ytterbium (3/1) exerts its effects is primarily through its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, while ytterbium enhances the stability and activity of the palladium component. The molecular targets and pathways involved in these catalytic processes include various organic substrates and intermediates, which interact with the palladium–ytterbium catalyst to form the desired products .
相似化合物的比较
Similar Compounds: Similar compounds to palladium–ytterbium (3/1) include other bimetallic catalysts such as palladium–platinum, palladium–nickel, and palladium–ruthenium. These compounds also exhibit enhanced catalytic activity and stability compared to their monometallic counterparts .
Uniqueness: What sets palladium–ytterbium (3/1) apart from other similar compounds is its unique combination of palladium and ytterbium, which results in a catalyst with superior electrocatalytic activity and stability. The presence of ytterbium enhances the dispersion of palladium nanoparticles, leading to improved catalytic performance .
属性
CAS 编号 |
12143-66-7 |
|---|---|
分子式 |
Pd3Yb |
分子量 |
492.3 g/mol |
IUPAC 名称 |
palladium;ytterbium |
InChI |
InChI=1S/3Pd.Yb |
InChI 键 |
GJAWBRIFMCLTAC-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Yb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




